molecular formula C23H16FN5O2 B2422732 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902298-38-8

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2422732
CAS No.: 902298-38-8
M. Wt: 413.412
InChI Key: RDSHBQLUMNQSCH-UHFFFAOYSA-N
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Description

The compound “N-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule. It contains several functional groups and rings, including a benzodioxol group, a fluorophenyl group, a triazolo group, and a quinazolin group. These groups are common in many pharmaceuticals and could potentially have various biological activities .

Scientific Research Applications

Synthesis and Biological Activity

Research on compounds structurally related to N-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has focused on their synthesis and evaluation for various biological activities. Such compounds are of interest due to their potential in medicinal chemistry, including anticancer, antimicrobial, antihypertensive, and anti-inflammatory applications.

  • Anticancer Activity : A study on the synthesis of new 1,2,4-triazolo[4,3-a]quinoline derivatives revealed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting potential utility in cancer treatment (Reddy et al., 2015).
  • Antimicrobial and Nematicidal Activity : Research on 2-aryl/heteryl-3-(5-phenyl[1,2,4]triazolo[4,3-c]quinazolin-3-yl)-1,3-thiazolidin-4-ones demonstrated significant antimicrobial and nematicidal properties, highlighting their potential as agents in combating infections and pests (Reddy, Kumar, & Sunitha, 2016).
  • Antihypertensive Activity : A series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones showed significant antihypertensive activity in spontaneously hypertensive rats, indicating potential for treating hypertension (Alagarsamy & Pathak, 2007).
  • Anti-inflammatory Activity : The synthesis of N-acetyl-(benzoyl)-2-([1,2,4]triazolo[1,5-c]quinazoline-2-yl)alkyl-(aralkyl-, aryl-)amines, using (3H-quinazoline-4-ylidene)hydrazides of N-protected amino acids, showed high anti-inflammatory activity, suggesting their utility in anti-inflammatory therapies (Martynenko et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been reported to target various cancer cell lines

Mode of Action

It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Related compounds have been shown to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially lead to downstream effects such as mitotic blockade and cell apoptosis.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN5O2/c24-16-5-3-4-15(11-16)21-23-26-22(17-6-1-2-7-18(17)29(23)28-27-21)25-12-14-8-9-19-20(10-14)31-13-30-19/h1-11H,12-13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSHBQLUMNQSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC4=C(N=NN4C5=CC=CC=C53)C6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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